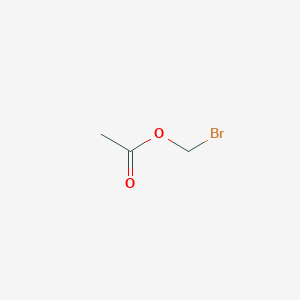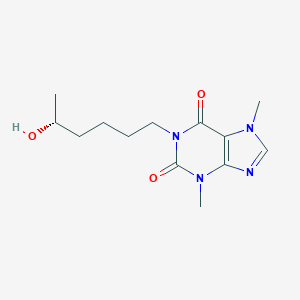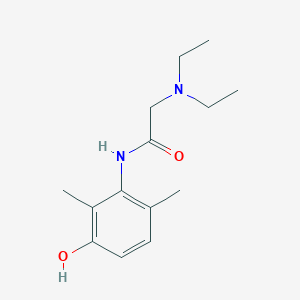
3-羟基利多卡因
描述
3-Hydroxylidocaine, also known as 3-hydroxy-2-lidocaine, is an anesthetic drug and a derivative of lidocaine. It is a relatively new drug that has been studied extensively in recent years due to its potential applications in medicine and in laboratory experiments.
科学研究应用
抗癌药物再定位
3-羟基利多卡因: 已被探索其作为麻醉剂的传统用途之外的潜力。 研究表明,它可能作为一种化学增敏剂,增强其他抗癌药物的细胞毒性 . 它可以通过多种机制抑制癌细胞生长,例如表观遗传调控和促进凋亡通路 .
神经性癌痛管理
研究已经调查了3-羟基利多卡因用于管理神经性癌痛。 它已被用作延长、连续的皮下输注,显示出作为安全有效的治疗选择的希望 .
局部麻醉应用
传统上,3-羟基利多卡因用作皮肤活检和牙齿手术等小手术的局部麻醉剂。 它会暂时麻痹身体的一小部分,而不会使患者入睡 .
作用机制
3-Hydroxylidocaine, also known as 3-Hydroxy Lidocaine, is a metabolite of lidocaine . It plays a significant role in the body’s response to lidocaine, a common local anesthetic and antiarrhythmic drug .
Target of Action
The primary target of 3-Hydroxylidocaine is similar to that of lidocaine, which acts on sodium ion channels located on the internal surface of nerve cell membranes . These channels play a crucial role in the transmission of signals in neurons .
Mode of Action
3-Hydroxylidocaine, like lidocaine, works by blocking sodium channels, thereby inhibiting the neurons’ ability to signal the brain regarding sensations . This results in a numbing effect, which is why lidocaine is used as a local anesthetic .
Biochemical Pathways
3-Hydroxylidocaine is involved in the lidocaine metabolism pathway . It can be biosynthesized from lidocaine through the action of the enzymes cytochrome P450 1A2 .
Pharmacokinetics
Lidocaine, from which 3-hydroxylidocaine is derived, is predominantly excreted via the kidney, with less than 5% appearing in the urine in the unchanged form . The renal clearance of lidocaine is inversely related to its protein binding affinity and the pH of the urine .
Result of Action
Lidocaine has been found to show multi-activities, including potential in cancer treatment . It may work as a chemosensitizer that sensitizes other conventional chemotherapeutics to certain resistant cancer cells .
Action Environment
The action, efficacy, and stability of 3-Hydroxylidocaine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of the compound, which in turn can influence its ability to diffuse through neural sheaths into the axoplasm .
生化分析
Biochemical Properties
3-Hydroxylidocaine can be biosynthesized from lidocaine through the action of the enzymes cytochrome P450 1A2 . It is a very strong basic compound .
Cellular Effects
3-Hydroxylidocaine, like lidocaine, can have direct and indirect effects on different cancers . The direct mechanisms include inhibiting proliferation and inducing apoptosis via regulating PI3K/AKT/mTOR and caspase-dependent Bax/Bcl2 signaling pathways or repressing cytoskeleton formation .
Molecular Mechanism
The molecular mechanism of 3-Hydroxylidocaine is similar to that of lidocaine. Lidocaine acts on sodium ion channels located on the internal surface of nerve cell membranes . Neutral uncharged lidocaine molecules diffuse through neural sheaths into the axoplasm where they are subsequently ionized by joining with hydrogen ions .
Temporal Effects in Laboratory Settings
In a study involving horses, serum concentrations of lidocaine and 3-Hydroxylidocaine were above the limit of quantification (LOQ) of the assay at 30 hours post administration . The time of maximal concentration for lidocaine was 0.26 hours (median) and the terminal half-life was 3.78 hours (mean) .
Dosage Effects in Animal Models
Studies on lidocaine have shown that the terminal half-life and subsequent detection time observed following administration of lidocaine in combination with epinephrine is prolonged . This is likely due to a decrease in systemic uptake of lidocaine because of epinephrine-induced vasoconstriction .
Metabolic Pathways
3-Hydroxylidocaine is involved in the lidocaine (local anaesthetic) metabolism pathway . Lidocaine is primarily metabolized by CYP1A2 but minor involvement of CYP3A4 is observed too .
Transport and Distribution
Lidocaine, the parent compound, is known to diffuse through neural sheaths into the axoplasm .
Subcellular Localization
Lidocaine, the parent compound, acts on sodium ion channels located on the internal surface of nerve cell membranes .
属性
IUPAC Name |
2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-8-12(17)11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGUCIDDSCRAMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC(=C1C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188177 | |
| Record name | 3-Hydroxylidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34604-55-2 | |
| Record name | 3-Hydroxylidocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34604-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxylidocaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034604552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxylidocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20188177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary route of 3-hydroxylidocaine formation in the body?
A1: 3-hydroxylidocaine is primarily formed through the aromatic ring hydroxylation of lidocaine, a process mainly facilitated by specific cytochrome P450 enzymes in the liver. [, , , ]
Q2: Which cytochrome P450 enzymes are primarily responsible for 3-hydroxylidocaine formation?
A2: While CYP3A4 was initially considered the main enzyme, research indicates a more significant role for CYP1A2 in 3-hydroxylidocaine formation, especially at clinically relevant lidocaine concentrations. [, , ] Studies with purified rat liver enzymes further pinpoint CYP2B1, 3A2, and particularly, MC-1 as key contributors to 3-hydroxylidocaine formation. [, ]
Q3: How do fluvoxamine and erythromycin impact 3-hydroxylidocaine levels?
A3: Fluvoxamine, a potent CYP1A2 inhibitor, significantly reduces the formation of 3-hydroxylidocaine, highlighting CYP1A2's crucial role in its metabolism. [, ] Erythromycin, a CYP3A4 inhibitor, also demonstrates an inhibitory effect, but its potency is less pronounced than fluvoxamine's, particularly at higher lidocaine concentrations. []
Q4: How does phenobarbital treatment affect lidocaine metabolism, including 3-hydroxylidocaine formation?
A4: Phenobarbital treatment, known to induce specific cytochrome P450 enzymes, leads to a significant increase in the plasma concentration of monoethylglycinexylidide (MEGX), another major lidocaine metabolite. [] Conversely, it causes a significant decrease in 3-hydroxylidocaine plasma levels, indicating a shift in metabolic pathways favoring MEGX production. []
Q5: Beyond the liver, are there other sites of lidocaine metabolism contributing to 3-hydroxylidocaine formation?
A5: While the liver plays a dominant role, extrahepatic metabolism of lidocaine does occur. Research using anhepatic rabbit models demonstrates a complete absence of detectable 3-hydroxylidocaine, confirming the liver's essential role in its formation. []
Q6: What analytical techniques are used to detect and quantify 3-hydroxylidocaine?
A7: Gas chromatography coupled with mass spectrometry (GC-MS), particularly capillary GC-MS, is a widely employed method for separating and identifying 3-hydroxylidocaine and other lidocaine metabolites. [] Additionally, high-performance liquid chromatography (HPLC) combined with techniques like liquid scintillation counting or mass spectrometry allows for the isolation and quantification of 3-hydroxylidocaine and its metabolites. [, ]
Q7: What is the significance of 3-hydroxylidocaine in assessing the functionality of a bioartificial liver?
A8: 3-Hydroxylidocaine serves as a valuable marker for evaluating the cytochrome P450 function, specifically CYP3A4 activity, in bioartificial liver models. [, ] The presence and levels of 3-hydroxylidocaine in these models provide insights into the xenogeneic hepatocytes' capacity to metabolize lidocaine and their potential for supporting liver function. [, ]
Q8: Does the route of lidocaine administration affect 3-hydroxylidocaine pharmacokinetics in horses?
A9: Yes, the route of administration significantly influences 3-hydroxylidocaine pharmacokinetics. Following intravenous, subcutaneous, and topical lidocaine administration in horses, distinct pharmacokinetic profiles for 3-hydroxylidocaine are observed, with variations in absorption and elimination half-lives. [] These differences highlight the importance of considering the route of administration when interpreting 3-hydroxylidocaine levels. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-bis[2-hydroxybenzyl]amine](/img/structure/B23817.png)
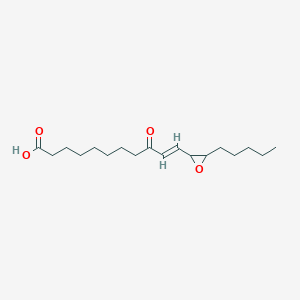

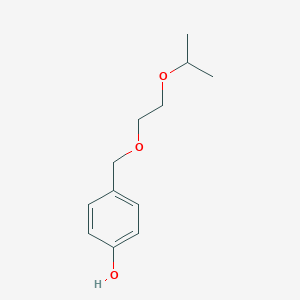

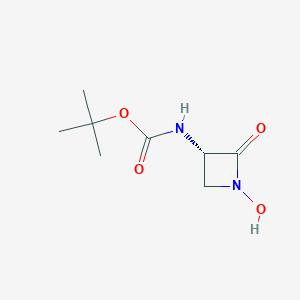


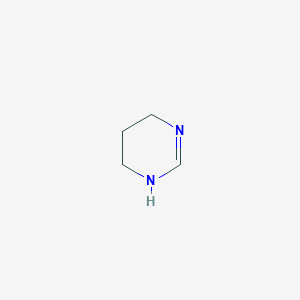
![trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine](/img/structure/B23848.png)
